Calcium hopantenate

Overview

Description

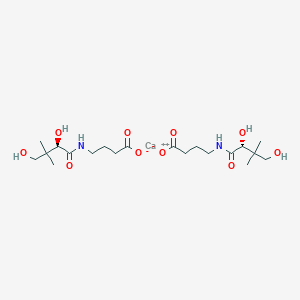

Calcium hopantenate (HoPan), a pantothenic acid derivative, is a calcium salt of hopantenic acid (4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butyric acid). It plays a role in cellular metabolism by modulating coenzyme A (CoA) biosynthesis, a critical pathway for energy production, fatty acid synthesis, and neurotransmitter regulation . HoPan is synthesized via established protocols involving condensation and salt formation . Clinically, it has been used as a cerebral metabolic enhancer for neurological disorders, such as dementia and stroke recovery, due to its ability to enhance acetylcholine activity and dopamine biosynthesis . However, its use is associated with rare but severe adverse effects, including hyperammonemia, encephalopathy, and Reye-like syndrome, particularly in pediatric populations .

Pharmacokinetic studies in dogs reveal that 25.5% of an orally administered dose is excreted unchanged in urine within 24 hours, with a minor metabolite, hopantenic acid β-glucoside (4.2% of total radioactivity), formed via glucose conjugation .

Preparation Methods

Taloximine is synthesized through a series of chemical reactions involving the phthalazine nucleus. . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions to produce taloximine in larger quantities .

Chemical Reactions Analysis

Taloximine undergoes various chemical reactions, including:

Oxidation: Taloximine can be oxidized to form phthalazinone derivatives.

Reduction: Reduction reactions can lead to the formation of demethylated taloximine.

Substitution: Substitution reactions can introduce different functional groups onto the phthalazine core.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions include phthalazinone, demethylated taloximine, and other substituted derivatives .

Scientific Research Applications

Pharmacological Properties

Calcium hopantenate is primarily recognized for its nootropic and anticonvulsant properties. It acts as a central nervous system depressant and has been shown to enhance cognitive functions such as memory and learning without the risk of addiction or withdrawal symptoms. Its unique pharmacological profile includes:

- Nootropic effects : Enhances cognitive functions.

- Anticonvulsant effects : Useful in managing epilepsy.

- Mild activating effects : Increases alertness without overstimulation .

Therapeutic Applications

This compound is utilized in various therapeutic contexts:

- Neurological Disorders : It is administered for conditions such as cerebral palsy, attention deficit disorders, and mild mental retardation. Its ability to enhance glucose metabolism in the brain supports its use in these applications .

- Adrenal Function : Studies have shown that this compound influences the release of thyrotropin-releasing hormone (TRH) from the adrenal gland, indicating potential applications in managing adrenal fatigue and related disorders .

- Neurodegenerative Diseases : It serves as a model compound in research related to pantothenate kinase-associated neurodegeneration (PKAN), providing insights into CoA metabolism and potential therapeutic strategies for genetic disorders linked to CoA deficiencies .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Cognitive Enhancement Study : A study demonstrated that this compound improved memory retention in subjects with cognitive impairments, supporting its nootropic claims.

- Epilepsy Management : Clinical trials indicated that patients receiving this compound experienced reduced seizure frequency compared to control groups, reinforcing its anticonvulsant properties.

- Adrenal Hormone Release : Research investigating the impact of this compound on TRH release revealed significant alterations in hormone levels, suggesting its utility in treating adrenal dysfunctions .

Comparative Data Table

Mechanism of Action

Taloximine exerts its effects by stimulating the peripheral chemoreceptors, leading to increased respiration. It also acts on the central nervous system to counteract the depressant effects of morphine. The molecular targets and pathways involved include the activation of respiratory centers in the brain and modulation of neurotransmitter release .

Comparison with Similar Compounds

Pantothenic Acid (Vitamin B5)

- Mechanism : Precursor for CoA biosynthesis via pantothenate kinase (PANK)-dependent pathways.

- Key Differences: Unlike HoPan, pantothenic acid lacks inhibitory effects on CoA synthesis enzymes (e.g., phosphopantothenoylcysteine synthetase) and has a safer profile .

4'-Phosphopantetheine (PPanSH) and Thiophosphate Analogs (e.g., C1)

- Mechanism : Bypasses PANK2 mutations to replenish CoA pools; C1 (a thiophosphate analog) resists phosphatase degradation, enhancing stability .

- Therapeutic Use : Investigated for CoA deficiency disorders (e.g., PKAN).

- Key Differences : HoPan inhibits CoA biosynthesis, while PPanSH and C1 rescue CoA levels. C1 demonstrates superior biocompatibility in HoPan-induced CoA-deficient models .

- Adverse Effects: No severe toxicity reported for C1 in preclinical studies .

Aniracetam

- Mechanism : Modulates AMPA receptors and acetylcholine release.

- Therapeutic Use : Cognitive enhancement in dementia and age-related cognitive decline.

- Clinical Comparison : In a 3-month trial, aniracetam 600 mg/day showed equivalent efficacy to HoPan 1500 mg/day .

- Adverse Effects : Better tolerated; fewer reports of severe side effects .

Ifenprodil Tartrate

- Mechanism : NMDA receptor antagonist with vasodilatory effects.

- Synergy with HoPan : Co-administration potentiates cerebral blood flow by enhancing calcium channel inhibition. HoPan shifts ifenprodil’s dose-response curve leftward, improving efficacy in K⁺-induced vasoconstriction models .

- Key Difference : HoPan alone lacks vasodilatory activity but amplifies ifenprodil’s effects .

Indeloxazine Hydrochloride

- Mechanism: Anti-anoxic agent via undefined pathways.

- Therapeutic Comparison: Both HoPan and indeloxazine prolong survival in anoxia models, unlike cerebral vasodilators (e.g., dihydroergotoxine) .

- Adverse Effects : Similar safety profiles in preclinical studies .

Research Implications and Limitations

- Contradictory Roles : HoPan’s dual role as a CoA inhibitor (in research) and cerebral enhancer (in clinics) necessitates context-specific evaluation .

- Clinical Caution : Severe adverse effects highlight the need for vigilant monitoring, especially in vulnerable populations .

- Future Directions : Thiophosphate analogs (e.g., C1) may offer safer alternatives for CoA-related disorders compared to HoPan .

Biological Activity

Calcium hopantenate (HoPan) is a synthetic derivative of pantothenic acid, primarily known for its role as a modulator of coenzyme A (CoA) levels. Its biological activity has garnered attention due to its potential therapeutic applications and adverse effects, particularly in neurodegenerative conditions and metabolic disorders. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is recognized for its complex interaction with the CoA biosynthetic pathway. Initially thought to inhibit pantothenate kinase (PanK), recent studies indicate that HoPan must first be phosphorylated by PanK to exert its inhibitory effects on phosphopantothenoylcysteine synthetase (PPCS), the subsequent enzyme in the CoA synthesis pathway. This phosphorylation results in the formation of P-HoPan, which acts as a competitive inhibitor of PPCS, thereby reducing CoA levels in cells .

Key Findings:

- Inhibition of PPCS : P-HoPan inhibits PPCS with an average value of 13.4 ± 3.6 μM for human PPCS and 20.9 ± 1.1 μM for fruit fly PPCS, indicating moderate potency as a competitive inhibitor .

- Toxicity and Reversal : High doses of HoPan (100 μg/g/day) were lethal in animal models when administered without supplemental pantothenic acid, highlighting its toxicity linked to CoA depletion, which was reversible with pantothenic acid co-administration .

Clinical Implications and Case Studies

This compound has been used in Japan for various neurological disorders; however, it has also been associated with severe adverse effects.

Reye's-like Syndrome:

A significant concern regarding this compound is its association with Reye's-like syndrome in pediatric patients. Between 1983 and 1985, eleven children treated with this compound developed this syndrome, resulting in several fatalities. The symptoms correlated with prolonged use (up to 15 months) and varying dosages (0.5 to 3 g per day). In one reported case, low serum levels of pantothenic acid were found in a patient who developed the syndrome after long-term treatment .

Neurotransmitter Effects:

In animal studies, this compound has been shown to influence neurotransmitter levels significantly. For instance, administration of 1000 mg/kg led to increased striatal dopamine levels without affecting metabolites like DOPAC and HVA . This suggests potential applications in treating conditions characterized by dopaminergic dysregulation.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What methodologies are used to investigate calcium hopantenate’s role in Coenzyme A (CoA) biosynthesis?

Q. How is this compound synthesized and characterized for research purposes?

Synthesis involves benzyl ester protection of HoPan’s hydroxyl groups, phosphorylation, and catalytic deprotection:

- ¹H/³¹P NMR and mass spectrometry verify intermediate structures (e.g., HoPan benzyl ester dibenzyl phosphate) .

- Flash column chromatography purifies intermediates, while lyophilization yields the final product .

Q. What analytical techniques identify metabolic byproducts of this compound in biological systems?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) detect abnormal dicarboxylic acids (e.g., 2-hydroxydodecanedioic acid) in urine samples from patients. These methods reveal HoPan’s disruption of β-oxidation and fatty acid metabolism .

Advanced Research Questions

Q. How does this compound inhibit PPCS, and what structural insights explain its mechanism?

HoPan competitively inhibits PPCS by mimicking phosphopantothenate (P-Pan) . Key methodologies include:

- X-ray crystallography of the hPPCS-HoPan-AMPPNP ternary complex, showing HoPan binds the cysteine pocket via hydrogen bonds with conserved residues (T41, A178, Y155) .

- Molecular docking (AutoDock 2.0) and free energy scoring identify HoPan’s binding affinity (Ki = 45 µM for hPPCS) .

- Enzyme-coupled assays using pyrophosphate detection quantify inhibition kinetics .

Q. How can metabolomic profiling resolve contradictions in clinical data on HoPan’s efficacy versus toxicity?

Targeted metabolomics (LC-MS/MS) identifies biomarkers of HoPan-induced metabolic dysfunction:

- Elevated odd-/even-chain dicarboxylic acids (C6–C12) in urine indicate impaired mitochondrial β-oxidation .

- Multivariate statistical analysis (e.g., PCA) differentiates HoPan’s therapeutic effects (e.g., GABA modulation in functional dyspepsia ) from adverse outcomes like Reye’s-like syndrome .

Q. What in vivo models validate HoPan’s molecular targets and neuropharmacological effects?

- Drosophila S2 cells with RNAi knockdown of PanK or PPCS are treated with HoPan to assess CoA depletion and histone acetylation changes .

- Clinical trials in pediatric cohorts use validated scales (e.g., emotional/school functioning scores) to compare HoPan with Phenibut, revealing no significant differences (p = 0.178) in outcomes .

Q. How do mutations in PPCS affect HoPan’s inhibitory potency, and what implications does this have for drug design?

- Site-directed mutagenesis (e.g., A180P, E233V in hPPCS) reduces HoPan binding affinity, confirmed by surface plasmon resonance (SPR) .

- Cryo-EM of mutant PPCS structures identifies disrupted dimerization loops, critical for HoPan’s cooperative inhibition .

Q. Data Contradictions and Resolution

Q. Why do some clinical studies report neurological benefits of HoPan, while others highlight metabolic toxicity?

- Dose-dependent effects : Low doses (250–500 mg/day) improve GABAergic signaling in functional dyspepsia , while overdoses disrupt acyl-CoA metabolism, leading to dicarboxylic aciduria .

- Population variability : Genetic polymorphisms in PanK isoforms (e.g., hPANK3 vs. dPANK/FblD) alter HoPan metabolism and CoA synthesis efficiency .

Q. Methodological Recommendations

- For enzyme studies , use triplicate measurements and Hill equation fitting to account for cooperativity .

- In clinical trials , employ randomized controls and longitudinal metabolomic profiling to disentangle therapeutic and adverse effects .

- Structural biology approaches (crystallography, docking) are critical for rational inhibitor design targeting PPCS .

Properties

IUPAC Name |

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXZVDMCQPLHIY-QXGOIDDHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046653 | |

| Record name | Calcium hopantenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17097-76-6 | |

| Record name | Calcium hopantenate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hopantenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM HOPANTENATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.